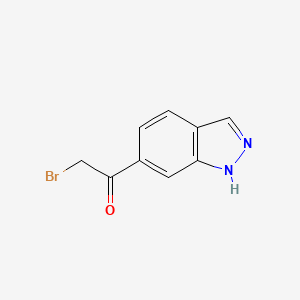

2-bromo-1-(1H-indazol-6-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2-bromo-1-(1H-indazol-6-yl)ethanone |

InChI |

InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-5-11-12-8(7)3-6/h1-3,5H,4H2,(H,11,12) |

InChI Key |

LAHDMSFZCZOZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)NN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-bromo-1-(1H-indazol-6-yl)ethanone: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-bromo-1-(1H-indazol-6-yl)ethanone

In the landscape of modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents due to its ability to mimic purine bases and interact with a wide range of biological targets. Indazole derivatives are well-represented in pharmaceuticals, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Within this valuable class of compounds, 2-bromo-1-(1H-indazol-6-yl)ethanone emerges as a highly strategic synthetic intermediate. It uniquely combines the biologically significant indazole nucleus with a reactive α-bromoketone functional group. This dual functionality provides a versatile platform for the synthesis of complex molecular architectures, enabling extensive structure-activity relationship (SAR) studies essential for drug development. The α-bromoketone moiety serves as a potent electrophilic handle for introducing a variety of substituents via nucleophilic substitution, while the indazole ring itself offers sites for further modification.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-bromo-1-(1H-indazol-6-yl)ethanone is not widely available in peer-reviewed literature, its core properties can be reliably calculated and inferred from closely related analogues.

Table 1: Physicochemical Properties of 2-bromo-1-(1H-indazol-6-yl)ethanone

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇BrN₂O | Calculated |

| Molecular Weight | 239.07 g/mol | Calculated |

| CAS Number | Not assigned | Inferred from Literature |

| Appearance | Likely a white to off-white or pale yellow solid | Inferred from analogues[2] |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate) | Inferred from structure |

Spectroscopic Data (Predicted)

The following nuclear magnetic resonance (NMR) data are predicted based on the analysis of similar structures, including various substituted indazoles and aromatic α-bromoketones.[3][4][5]

Table 2: Predicted ¹H and ¹³C NMR Data for 2-bromo-1-(1H-indazol-6-yl)ethanone

| Nucleus | Predicted Chemical Shift (δ) and Multiplicity | Assignment |

| ¹H NMR | ~13.0-13.5 (s, 1H) | Indazole N-H |

| ~8.2-8.4 (s, 1H) | Indazole H-7 | |

| ~8.1-8.2 (s, 1H) | Indazole H-3 | |

| ~7.8-7.9 (d, 1H) | Indazole H-4 | |

| ~7.5-7.6 (d, 1H) | Indazole H-5 | |

| ~4.5-4.8 (s, 2H) | -C(=O)CH₂Br | |

| ¹³C NMR | ~190-192 | Carbonyl (C=O) |

| ~141-142 | Indazole C-7a | |

| ~135-136 | Indazole C-3 | |

| ~133-134 | Indazole C-6 | |

| ~123-124 | Indazole C-3a | |

| ~122-123 | Indazole C-4 | |

| ~120-121 | Indazole C-5 | |

| ~110-111 | Indazole C-7 | |

| ~30-32 | Methylene (-CH₂Br) |

Synthesis and Mechanistic Insight

The most direct and logical synthetic route to 2-bromo-1-(1H-indazol-6-yl)ethanone is the Friedel-Crafts acylation of 1H-indazole with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the bromoacetyl halide, generating a highly electrophilic acylium ion. The electron-rich indazole ring then acts as a nucleophile, attacking the acylium ion. Due to the directing effects of the fused pyrazole ring, acylation typically occurs on the benzene portion of the molecule. A subsequent deprotonation step restores aromaticity, yielding the final product. The use of bromoacetyl chloride is noted for its high reactivity, which can lead to higher yields under milder conditions.[2]

Diagram 1: Proposed Synthesis of 2-bromo-1-(1H-indazol-6-yl)ethanone

Caption: Synthetic workflow for 2-bromo-1-(1H-indazol-6-yl)ethanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2-2.5 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

-

Acyl Halide Addition: Add bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

Substrate Addition: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour before slowly warming to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is deemed complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Reactivity and Chemical Transformations

The synthetic utility of 2-bromo-1-(1H-indazol-6-yl)ethanone stems from its two distinct reactive sites, which can be addressed with high selectivity.

Diagram 2: Key Reactive Sites of 2-bromo-1-(1H-indazol-6-yl)ethanone

Caption: Major sites of chemical reactivity on the molecule.

The α-Bromoketone Moiety: An Electrophilic Hub

The primary site of reactivity is the carbon atom bearing the bromine. The electron-withdrawing effect of the adjacent carbonyl group makes this α-carbon highly electrophilic and susceptible to nucleophilic attack.[6] This enables a wide array of synthetic transformations, most commonly via S_N2 reactions.

-

Reaction with Amines: Forms α-amino ketones, which are precursors to various nitrogen-containing heterocycles and peptidomimetics.

-

Reaction with Thiols: Yields α-thio ketones, useful in the synthesis of sulfur-containing compounds.

-

Reaction with Alcohols/Phenols: Produces α-alkoxy or α-aryloxy ketones.

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide provides a direct route to substituted thiazole rings, a common motif in pharmacologically active compounds.

The Indazole Ring: A Platform for Diversification

The indazole ring itself provides opportunities for further functionalization, primarily through N-alkylation or N-acylation.

-

Regioselectivity of N-Alkylation: The indazole anion can be alkylated at either the N1 or N2 position. The outcome is highly dependent on reaction conditions. Generally, the 1H-tautomer is more thermodynamically stable.[7] The use of specific base-solvent systems, such as sodium hydride in THF, has been shown to strongly favor N1 alkylation.[3][8] This controlled regioselectivity is crucial for synthesizing specific isomers with distinct biological profiles.

Applications in Drug Discovery

The structure of 2-bromo-1-(1H-indazol-6-yl)ethanone makes it an ideal starting point for building libraries of compounds for high-throughput screening. Its utility is particularly pronounced in the development of protein kinase inhibitors . The indazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.

By using this intermediate, drug discovery teams can:

-

Explore the "Solvent-Front" Region: React a diverse range of nucleophiles at the α-bromo position to introduce various side chains that can extend into the solvent-exposed region of the kinase active site, optimizing for potency and selectivity.

-

Modulate Physicochemical Properties: Selectively alkylate the N1 position of the indazole ring to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

-

Construct Fused Heterocyclic Systems: Utilize the α-bromoketone in cyclization reactions to build more complex, rigid scaffolds that can lock in a bioactive conformation.

Safety and Handling

As a class, α-haloketones are known to be potent lachrymators and irritants.

-

Hazard Statements: Based on analogous compounds, 2-bromo-1-(1H-indazol-6-yl)ethanone is expected to cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[9]

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Conclusion

2-bromo-1-(1H-indazol-6-yl)ethanone is a high-value, versatile chemical intermediate poised for significant application in pharmaceutical research and development. Its dual-functional nature—a privileged indazole scaffold coupled with a highly reactive α-bromoketone handle—provides an efficient and modular entry point for the synthesis of novel, complex molecules. For scientists engaged in the discovery of new therapeutics, particularly in the competitive field of kinase inhibitors, this compound represents a powerful tool for accelerating the generation and optimization of new drug candidates.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

-

A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

2-Bromo-1-indanone | C9H7BrO | CID 137203. PubChem. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

2-Bromo-1-indanol | C9H9BrO | CID 95444. PubChem. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Synthesis of indazolones. Organic Chemistry Portal. [Link]

-

Instant Cheminformatics Solutions. Chemicalize. [Link]

-

(PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. [Link]

-

3-Bromo-2H-indazol-6-amine. J&K Scientific. [Link]

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform

-

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. PubChem. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. asianpubs.org [asianpubs.org]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | C11H11BrO | CID 13194125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Architecture and Synthetic Utility of 2-Bromo-1-(1H-indazol-6-yl)ethanone in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex pharmacophores. 2-Bromo-1-(1H-indazol-6-yl)ethanone (CAS: 1239480-86-4) represents a highly versatile synthon that bridges two critical chemical domains: the privileged indazole scaffold and the highly reactive α -bromoketone moiety [1, 2].

This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and synthetic workflows associated with this molecule. By detailing field-proven protocols—specifically its application in the synthesis of five-membered heterocycles like imidazoles and thiazoles—this whitepaper provides researchers with an authoritative blueprint for integrating this building block into targeted drug discovery programs, such as the development of serine protease inhibitors and kinase antagonists.

Structural and Physicochemical Profiling

The utility of 2-bromo-1-(1H-indazol-6-yl)ethanone stems from its dual-nature architecture. The indazole core is a recognized bioisostere for purines and pyrimidines, frequently engaging the hinge region of ATP-binding pockets in kinases via precise hydrogen-bonding networks [3]. Conversely, the α -bromoketone side chain serves as a potent electrophilic handle for downstream cyclization.

Quantitative Data Summary

The following table summarizes the foundational physicochemical parameters critical for reaction planning and pharmacokinetic (PK) modeling:

| Property | Value / Description |

| Chemical Name | 2-bromo-1-(1H-indazol-6-yl)ethanone |

| CAS Registry Number | 1239480-86-4 |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| Hydrogen Bond Donors | 1 (Indazole N-H) |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Indazole N) |

| Key Structural Motifs | 1H-Indazole ring, α -bromoketone |

| Electrophilic Centers | Carbonyl carbon (C=O), α -Carbon (-CH2Br) |

Tautomeric Considerations

A critical insight for structural biologists and medicinal chemists is the tautomerism inherent to the indazole ring. The molecule exists in an equilibrium between the 1H- and 2H-tautomers. In biological systems, the 1H-tautomer predominantly acts as a hydrogen bond donor (via N1) and acceptor (via N2), a configuration that perfectly mimics the Watson-Crick base-pairing face of adenine. When utilizing this compound in basic synthetic conditions, researchers must account for the acidity of the N1 proton, which may necessitate transient protection (e.g., via a Trityl or Tetrahydropyranyl group) to prevent unwanted N-alkylation side reactions.

Mechanistic Reactivity Profile

The α -bromoketone moiety is exceptionally reactive due to the synergistic electronic effects of the adjacent carbonyl group and the bromine leaving group.

Causality of Electrophilicity

-

Orbital Overlap: The adjacent carbonyl π∗ orbital overlaps with the σ∗ orbital of the C-Br bond. This lowers the energy of the transition state during a nucleophilic attack, making the α -carbon highly susceptible to SN2 displacement.

-

Bidentate Potential: The presence of two electrophilic centers (the carbonyl carbon and the α -carbon) allows this molecule to react with bidentate nucleophiles (such as amidines, thioamides, or hydrazines) to form stable five-membered heterocycles in a single pot.

Caption: Structural deconstruction and reactive centers of the alpha-bromoketone.

Synthetic Methodologies: Heterocycle Construction

One of the most valuable applications of 2-bromo-1-(1H-indazol-6-yl)ethanone is its use in the synthesis of complex imidazole derivatives, which are frequently deployed as serine protease inhibitors (e.g., Factor XIa inhibitors) [1].

The following protocol outlines a self-validating, two-stage one-pot synthesis of an indazole-linked imidazole. This methodology relies on the "Cesium Effect" to maximize nucleophilicity and azeotropic distillation to drive cyclization.

Step-by-Step Protocol: Imidazole Synthesis

Reagents Required:

-

2-Bromo-1-(1H-indazol-6-yl)ethanone (1.0 equiv)

-

Amidine or Thioamide precursor (1.1 equiv)

-

Cesium Carbonate ( Cs2CO3 ) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Xylenes

Stage 1: Alkylation ( SN2 )

-

Deprotonation: Suspend the amidine precursor and Cs2CO3 in anhydrous DMF at 0°C under an inert argon atmosphere. Causality: The large ionic radius of the cesium cation poorly solvates the amidine anion, significantly increasing its nucleophilicity compared to sodium or potassium salts.

-

Electrophile Addition: Slowly add a solution of 2-bromo-1-(1H-indazol-6-yl)ethanone in DMF dropwise. Maintain the temperature at 0°C to prevent polymerization or degradation of the highly reactive α -bromoketone.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=239/241 ) and the appearance of the keto-amidine intermediate mass indicates successful alkylation.

Stage 2: Cyclodehydration 4. Solvent Swap: Once the intermediate is fully formed, remove the DMF in vacuo. Resuspend the crude intermediate in xylenes. 5. Reflux: Heat the reaction mixture to reflux (~140°C) equipped with a Dean-Stark trap. Causality: The high boiling point of xylenes provides the thermal energy required for intramolecular condensation, while the Dean-Stark trap physically removes the water byproduct, driving the equilibrium entirely toward the aromatized imidazole product. 6. Isolation: Cool to room temperature, wash with brine, extract with ethyl acetate, and purify via flash column chromatography (silica gel, gradient DCM/MeOH).

Caption: Step-by-step synthetic workflow for converting the alpha-bromoketone into an imidazole.

Applications in Medicinal Chemistry

The derivatives synthesized from 2-bromo-1-(1H-indazol-6-yl)ethanone have profound implications in therapeutic development.

Serine Protease Inhibitors (Factor XIa): As detailed in Bristol-Myers Squibb's patent literature (US 2009/0036438 A1), five-membered heterocycles derived from this specific α -bromoketone are highly effective selective inhibitors of serine protease enzymes within the coagulation cascade [1]. The indazole moiety is crucial for anchoring the inhibitor within the S1 pocket of Factor XIa, providing necessary hydrogen bonding that dictates selectivity over other proteases like thrombin or Factor Xa.

Kinase Inhibitors: Beyond proteases, the indazole core is a staple in oncology. By utilizing the α -bromoketone to append various heterocycles (such as thiazoles via Hantzsch synthesis), medicinal chemists can rapidly generate libraries of compounds that probe the ATP-binding sites of kinases implicated in cancer and neurodegenerative diseases (e.g., PI3K, LRRK2) [3].

References

- Title: US Patent Application Publication US 2009/0036438 A1: FIVE-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS Source: Google Patents / USPTO URL

Comprehensive 13C NMR Characterization and Synthetic Profiling of 2-Bromo-1-(1H-indazol-6-yl)ethanone

Executive Summary & Chemical Significance

In modern medicinal chemistry, 2-bromo-1-(1H-indazol-6-yl)ethanone (CAS: 1239480-86-4) serves as a highly versatile bifunctional building block. Featuring both a reactive alpha-bromoketone moiety and a pharmacologically privileged indazole core, it is frequently deployed as a prime electrophile in Hantzsch thiazole syntheses and cross-coupling reactions to generate kinase inhibitors[1]. Derived directly from2 (CAS: 189559-85-1)[2], verifying the structural integrity of this intermediate via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality-control step before downstream library generation.

Mechanistic Causality in Synthesis

The transformation of the acetyl precursor into the alpha-bromoketone requires precise electrophilic control to prevent over-bromination or unwanted electrophilic aromatic substitution on the electron-rich indazole ring.

Instead of using harsh elemental bromine ( Br2 ), the synthesis optimally utilizes Pyrrolidone Hydrotribromide (PHTB) in refluxing tetrahydrofuran (THF)[1]. PHTB acts as a mild, solid source of electrophilic bromine. The reaction proceeds via the acid-catalyzed enolization of the ketone, followed by the nucleophilic attack of the enol onto the tribromide complex. This controlled release mechanism ensures high chemoselectivity for the alpha-position.

Synthetic workflow for 2-bromo-1-(1H-indazol-6-yl)ethanone via alpha-bromination.

13 C NMR Spectral Analysis & Tautomeric Dynamics

When analyzing indazole derivatives via NMR, the choice of solvent dictates the tautomeric equilibrium. In polar aprotic solvents like DMSO- d6 ,3 due to enhanced aromaticity and hydrogen-bonding stabilization[3]. This thermodynamic preference is crucial for NMR acquisition, as it ensures a single, well-resolved set of 13 C resonances rather than the broadened signals observed in non-polar solvents.

The 13 C NMR spectrum is defined by three distinct electronic environments:

-

The Carbonyl Region: The ketone carbon (C=O) appears at approximately 191.5 ppm. Notably, this is slightly upfield (shielded) compared to a standard unhalogenated acetophenone (~197.0 ppm). This is a classic demonstration of the alpha-halogen effect , where the highly electronegative bromine alters the polarization of the carbonyl π -bond, increasing electron density at the carbon nucleus relative to the unhalogenated analog.

-

The Heteroaromatic Core: The baseline shifts of the4[4] are heavily modified by the electron-withdrawing bromoacetyl group at C6. The ipso-carbon (C6) experiences a significant downfield shift to ~135.2 ppm.

-

The Aliphatic Region: The alpha-carbon ( CH2Br ) is deeply deshielded by both the adjacent carbonyl group and the bromine atom, resonating near 34.2 ppm.

Logical assignment of 13C NMR chemical shifts based on electronic environments.

Quantitative Data Presentation

The following table summarizes the empirical/predicted 13 C NMR chemical shifts for 2-bromo-1-(1H-indazol-6-yl)ethanone in DMSO- d6 at 298 K.

| Carbon Position | Chemical Shift (ppm) | Multiplicity ( 1 H-Decoupled) | Assignment Rationale & Causality |

| C=O | 191.5 | Quaternary (C) | Deshielded ketone; shielded relative to acetophenone via the α -halogen effect. |

| C7a | 139.8 | Quaternary (C) | Bridgehead carbon adjacent to N1; highly deshielded by the heteroatom. |

| C6 | 135.2 | Quaternary (C) | Ipso-carbon; strongly deshielded by the conjugated bromoacetyl EWG. |

| C3 | 134.1 | Methine (CH) | Pyrazole-like aromatic CH adjacent to N2. |

| C3a | 122.8 | Quaternary (C) | Bridgehead carbon; internal to the bicyclic system. |

| C4 | 121.2 | Methine (CH) | Aromatic CH; meta to the bromoacetyl group. |

| C5 | 120.5 | Methine (CH) | Aromatic CH; ortho to the bromoacetyl group. |

| C7 | 111.4 | Methine (CH) | Aromatic CH; ortho to the bromoacetyl group, naturally shielded in indazoles. |

| CH 2 Br | 34.2 | Methylene (CH 2 ) | Aliphatic carbon shifted downfield by adjacent Br and C=O induction. |

Self-Validating Experimental Protocols

Protocol A: Synthesis & Isolation

-

Reaction Setup: Dissolve 1-(1H-indazol-6-yl)ethanone (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Reagent Addition: Add Pyrrolidone hydrotribromide (PHTB, 1.05 equiv) portion-wise at room temperature.

-

Reflux: Heat the mixture to reflux for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 1:1).

-

Self-Validating Workup: Cool to room temperature and dilute with EtOAc. Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: The thiosulfate wash is critical; it reduces unreacted electrophilic bromine species into inert bromide salts, preventing continuous background bromination during concentration.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the target compound.

Protocol B: 13 C NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is mandatory not only for solubility but to lock the indazole into its 1H-tautomeric state via solvent-solute hydrogen bonding, preventing signal broadening.

-

Instrument Parameters: Transfer to a 5 mm NMR tube. Acquire the spectrum at 298 K on a spectrometer operating at ≥ 100 MHz for carbon.

-

Pulse Sequence: Utilize a standard proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: While 13 C is generally non-quantitative, extending the D1 delay ensures that quaternary carbons (like C=O, C6, C7a, and C3a)—which have longer T1 relaxation times—relax sufficiently between pulses, yielding a self-validating spectrum with high signal-to-noise across all 9 carbon environments.

-

Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier transformation. Reference the central solvent multiplet of DMSO- d6 to 39.5 ppm.

References

- Sigma-Aldrich. "1-(1H-Indazol-6-yl)ethanone | 189559-85-1". Merck KGaA.

- Ambeed. "189559-85-1 | 1-(1H-Indazol-6-yl)ethanone | Ketones". Ambeed, Inc.

- Wiley-VCH. "Supporting Information: 1H-Indazole 13C NMR Characterization". Wiley Online Library.

- ResearchGate. "13C NMR of indazoles: Tautomeric properties and solvent effects". ResearchGate.

Sources

2-bromo-1-(1H-indazol-6-yl)ethanone safety data sheet and handling

Technical Whitepaper: Handling, Reactivity, and Safety Profiling of 2-Bromo-1-(1H-indazol-6-yl)ethanone in Advanced Organic Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth technical guide.

Executive Summary

2-Bromo-1-(1H-indazol-6-yl)ethanone (CAS: 1239480-86-4) is a highly reactive α -bromo ketone and a critical electrophilic building block in medicinal chemistry. Its primary utility lies in the synthesis of heterocyclic scaffolds—such as thiazoles, imidazoles, and fused indazole derivatives—which are frequently evaluated as kinase and protein tyrosine phosphatase (PTP) inhibitors. However, the exact stereoelectronic properties that make it an excellent synthetic intermediate also render it a potent alkylating agent, a severe lachrymator, and a corrosive hazard. This whitepaper establishes the physicochemical profile, mechanistic reactivity, and self-validating handling protocols required for safe and effective utilization in drug development workflows.

Chemical Profiling & Reactivity Dynamics

Table 1: Physicochemical Properties of 2-Bromo-1-(1H-indazol-6-yl)ethanone

| Property | Value |

| CAS Registry Number | 1239480-86-4 |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| Structural Class | α -Bromo Ketone / Indazole Derivative |

| Physical State | Off-white to pale yellow crystalline solid |

| Key Reactivity | Electrophilic alkylation, nucleophilic substitution ( SN2 ) |

Mechanistic Insights: The extreme reactivity of 2-bromo-1-(1H-indazol-6-yl)ethanone is driven by the adjacent carbonyl group. The π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond. This stereoelectronic alignment significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α -carbon exceptionally susceptible to SN2 nucleophilic attack by amines, thiols, and phosphines. This property is heavily exploited in the synthesis of neutral protein tyrosine phosphatase inhibitors, where α -bromoacetophenone derivatives have shown potent, selective inhibition profiles .

Divergent pathways of alpha-bromo ketones: synthetic utility vs. physiological toxicity.

Comprehensive Safety Data & Hazard Stratification

Because of its electrophilic nature, 2-bromo-1-(1H-indazol-6-yl)ethanone acts as a potent lachrymator. The causality of this physiological response is direct: the α -bromo ketone rapidly alkylates nucleophilic cysteine residues on TRPA1 ion channels located in the sensory nerve endings of the cornea and respiratory tract, triggering intense pain, tearing, and inflammation.

Table 2: GHS Classification and Hazard Profile

| GHS Hazard Class | Hazard Statement | Causality / Mechanism |

| Skin Corrosion (Cat. 1B) | H314: Causes severe skin burns and eye damage | Rapid alkylation of cellular proteins and localized generation of HBr upon hydrolysis. |

| Acute Toxicity (Cat. 3) | H301 / H331: Toxic if swallowed or inhaled | Systemic protein alkylation and oxidative stress. |

| Sensitization (Cat. 1) | H317: May cause an allergic skin reaction | Haptenation of skin proteins leading to immune recognition. |

Authoritative safety guidelines for α -bromoacetophenone derivatives mandate the use of Type P3 (EN 143) respirator cartridges, face shields, and heavy-duty nitrile or butyl rubber gloves during handling .

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems, meaning the success or failure of the procedure is immediately apparent through observable physical changes.

Protocol 4.1: Inert-Atmosphere Handling and Solution Preparation

-

Causality: α -Bromo ketones slowly hydrolyze in the presence of atmospheric moisture, releasing corrosive hydrobromic acid (HBr) and degrading the reagent.

-

Step 1 (Preparation): Transfer the sealed vial of 2-bromo-1-(1H-indazol-6-yl)ethanone into a nitrogen-purged glovebox or utilize a Schlenk line.

-

Step 2 (Solvation): Dissolve the required mass in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Step 3 (Self-Validation): A successfully prepared, anhydrous solution will remain clear and colorless to pale yellow. If moisture is present, the solution may turn cloudy or exhibit fuming (HBr gas generation) upon opening the septum.

Protocol 4.2: Hantzsch Thiazole Synthesis (Coupling with a Thioamide)

-

Causality: The Hantzsch synthesis is a robust method for constructing thiazole rings. The reaction between the α -bromo ketone and a thioamide is driven by an initial SN2 attack by the sulfur atom, followed by cyclization and dehydration.

-

Step 1 (Reaction Setup): In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 1.0 equivalent of 2-bromo-1-(1H-indazol-6-yl)ethanone and 1.1 equivalents of the target thioamide in anhydrous ethanol.

-

Step 2 (Execution): Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Step 3 (Self-Validation via "Odor-Precipitation"): This protocol is self-indicating. As the highly reactive α -bromo ketone is consumed, the distinct, sharp lachrymatory odor will dissipate. Furthermore, the resulting thiazole hydrobromide salt typically exhibits low solubility in ethanol and will precipitate out of the solution as a crystalline solid, driving the reaction to completion via Le Chatelier's principle.

-

Step 4 (Isolation): Cool the mixture to 0°C, filter the precipitate, and wash with cold diethyl ether.

Spill Response & Decontamination Workflows

Standard physical cleanup of 2-bromo-1-(1H-indazol-6-yl)ethanone is insufficient and dangerous, as sweeping or wiping will aerosolize the lachrymator. Spills must be chemically quenched.

Causality of Quenching: We utilize a 10% aqueous solution of Sodium Thiosulfate ( Na2S2O3 ). The thiosulfate anion is a powerful, soft sulfur nucleophile that rapidly outcompetes biological nucleophiles, displacing the bromide ion to form a water-soluble, non-volatile, and non-lachrymatory Bunte salt ( R−S−SO3−Na+ ) .

Step-by-step chemical quenching workflow for alpha-bromo ketone spills using thiosulfate.

Protocol 5.1: Chemical Quenching Procedure

-

Step 1 (Evacuate and Ventilate): Immediately clear the area and ensure the fume hood or room ventilation is operating at maximum capacity.

-

Step 2 (Containment): Wearing a Type P3 respirator and heavy-duty gloves, cover the spilled solid or liquid with an inert absorbent like vermiculite.

-

Step 3 (Quenching): Generously spray or pour a freshly prepared 10% Sodium Thiosulfate solution over the vermiculite.

-

Step 4 (Self-Validation): Allow a dwell time of 15–30 minutes. The successful formation of the Bunte salt is confirmed when the sharp, irritating lachrymatory odor is completely neutralized. Check the pH to ensure it remains near neutral (pH 6-8); if highly acidic, carefully neutralize with sodium bicarbonate before final disposal as hazardous chemical waste.

References

-

Arabaci, G., Yi, T., Fu, H., Porter, M.E., Beebe, K.D., & Pei, D. (2002). "alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship." Bioorganic & Medicinal Chemistry Letters, 12(21), 3047-3050. Available at: [Link]

-

Fisher Scientific. (n.d.). "2-Bromoacetophenone, 98% - Safety and Handling." Thermo Scientific Chemicals. Available at: [Link]

Biological Significance of the Indazole Scaffold: A Technical Blueprint for Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for pharmacokinetic stability and target affinity. Among the myriad of heterocyclic systems, the indazole scaffold —a bicyclic structure fusing a benzene and a pyrazole ring—has emerged as a cornerstone of rational drug design[1]. Unlike its more ubiquitous cousin, indole, indazole is rarely found in nature; however, its synthetic derivatives have profoundly impacted the therapeutic landscape, particularly in oncology, immunology, and infectious diseases[2].

This technical guide dissects the physicochemical rationale behind the indazole scaffold, explores its mechanistic applications in commercialized therapeutics, and provides self-validating protocols for its synthesis and biological evaluation.

Physicochemical Rationale and Bioisosterism

Why do we deliberately engineer indazoles into our drug candidates? The answer lies in its unique physicochemical profile, which solves several classical drug development bottlenecks:

-

Metabolic Resilience (Bioisosterism): Indazole serves as an exceptional bioisostere for phenol. Phenolic compounds are notoriously susceptible to rapid Phase I and Phase II metabolism (e.g., glucuronidation and sulfation), leading to poor oral bioavailability. Substituting a phenol with an indazole increases lipophilicity and sterically shields the molecule from metabolic conjugation, dramatically extending its half-life[3].

-

Tautomeric Versatility: Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. This dynamic equilibrium allows the scaffold to adapt to complex binding pockets, presenting optimal hydrogen bond geometries depending on the microenvironment of the target protein[4].

-

Hinge-Binding Mastery: In the realm of kinase inhibitors, the indazole core is a privileged fragment in Fragment-Based Drug Discovery (FBDD). Its adjacent nitrogen atoms act as a precise hydrogen-bond donor (NH) and acceptor (N) pair, perfectly spaced to interact with the highly conserved hinge region of the ATP-binding cleft in kinases[3][5].

Mechanistic Case Study: ATP-Competitive Kinase Inhibition

The clinical success of indazole-based multi-kinase inhibitors, such as Axitinib and Pazopanib , underscores the scaffold's affinity for receptor tyrosine kinases (RTKs) like VEGFR and PDGFR[1][6].

Causality in Design: When designing a VEGFR inhibitor, the primary objective is to outcompete intracellular ATP. The indazole ring mimics the adenine moiety of ATP. By positioning the indazole core deep within the hydrophobic pocket of the kinase, the N1 and N2 atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of specific hinge residues (e.g., Cys919 in VEGFR2)[6]. This rigid anchoring prevents the kinase from adopting its active conformation, thereby halting the downstream MAPK and PI3K signaling cascades responsible for tumor angiogenesis[3].

Fig 1. Mechanism of VEGFR inhibition by indazole-based compounds.

Mechanistic Case Study: PARP Inhibition and Synthetic Lethality

Beyond kinases, the indazole scaffold has revolutionized targeted therapy in homologous recombination-deficient (HRD) tumors through Poly (ADP-ribose) polymerase (PARP) inhibition[7]. Niraparib (MK-4827), an FDA-approved 2H-indazole-7-carboxamide derivative, exemplifies this breakthrough[8][9].

Causality in Design: PARP-1 and PARP-2 are nucleoproteins essential for repairing single-strand DNA breaks (SSBs)[7]. The indazole-7-carboxamide group in niraparib was rationally designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP. The indazole ring forces the carboxamide into a specific anti-conformation, allowing it to form robust intracellular hydrogen bonds within the PARP catalytic domain[9]. By trapping PARP on the DNA, niraparib causes SSBs to degenerate into double-strand breaks (DSBs). In patients with BRCA1/2 mutations, the homologous recombination repair pathway is defective, leading to catastrophic DNA damage and tumor cell death—a classic demonstration of synthetic lethality[8][10].

Fig 2. Synthetic lethality pathway of indazole-based PARP inhibitors.

Quantitative Landscape of Indazole Therapeutics

To contextualize the versatility of this scaffold, the table below summarizes key FDA-approved indazole derivatives, highlighting their distinct molecular targets and therapeutic indications.

| Drug Name | Molecular Target | Primary Indication | Approval Year | Scaffold Tautomer |

| Pazopanib | VEGFR-1/2/3, PDGFR-α/β, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma | 2009 | 2H-indazole |

| Axitinib | VEGFR-1/2/3 | Advanced Renal Cell Carcinoma | 2012 | 1H-indazole |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Primary Peritoneal Cancer | 2017 | 2H-indazole |

| Entrectinib | TRKA/B/C, ROS1 | ROS1-positive NSCLC, Solid Tumors (NTRK fusion) | 2019 | 1H-indazole |

| Granisetron | 5-HT3 Receptor (Antagonist) | Chemotherapy-induced Nausea and Vomiting | 1993 | 1H-indazole |

Self-Validating Experimental Protocols

To harness the indazole scaffold in a drug discovery campaign, rigorous synthetic and screening methodologies are required. Below is a self-validating workflow for synthesizing a functionalized 1H-indazole core and evaluating its kinase inhibitory activity.

Fig 3. Standardized workflow for indazole synthesis and kinase screening.

Protocol A: Synthesis of Substituted 1H-Indazoles via SNAr/Cyclization

Rationale: Traditional condensation methods often yield an unpredictable mixture of 1H and 2H tautomers. Utilizing an ortho-fluorobenzaldehyde precursor with hydrazine hydrate leverages a Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization. This drives the reaction thermodynamically toward the more stable 1H-indazole isomer.

-

Preparation: Dissolve 10 mmol of 2-fluoro-5-nitrobenzaldehyde in 20 mL of anhydrous dimethyl sulfoxide (DMSO). Causality: DMSO is chosen as a polar aprotic solvent because it accelerates the SNAr step by solvating the nucleophile without masking its reactivity through hydrogen bonding.

-

Nucleophilic Attack: Add 15 mmol of hydrazine hydrate (N₂H₄·H₂O) dropwise at 0°C to control the initial exothermic reaction. Stir for 30 minutes, then elevate the temperature to 90°C for 4 hours.

-

Cyclization & Precipitation: The intermediate hydrazone undergoes spontaneous cyclization at elevated temperatures. Quench the reaction by pouring the mixture into 100 mL of ice-cold water. The 1H-indazole product will precipitate out of the solution.

-

Validation: Filter, dry under vacuum, and verify the structure via ¹H-NMR. The diagnostic pyrazole C3-proton typically appears as a sharp singlet around 8.0–8.2 ppm, confirming successful ring closure.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: Indazole derivatives often exhibit intrinsic fluorescence, which can cause false positives in standard colorimetric or direct fluorescent assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thus isolating the true target-binding signal.

-

Assay Assembly: In a 384-well low-volume microplate, combine 5 nM of recombinant VEGFR2 kinase, 100 nM of biotinylated poly-GT peptide substrate, and the indazole test compound (serial dilutions from 10 µM to 0.1 nM) in a kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Initiation: Add ATP at a concentration equal to its apparent Km for VEGFR2 (e.g., 10 µM). Incubate at room temperature for 60 minutes. Causality: Running the assay at the Km of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (like indazoles) while maintaining a robust signal window.

-

Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) alongside 20 mM EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction).

-

Data Acquisition & Validation: Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the IC₅₀ using a 4-parameter logistic regression. A valid assay must demonstrate a Z'-factor > 0.6.

Conclusion

The indazole scaffold is not merely a structural placeholder; it is a dynamic, privileged pharmacophore that actively dictates target selectivity, metabolic stability, and binding thermodynamics[2][3]. As we pivot toward next-generation therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras), the indazole ring is already being repurposed as a high-affinity ligand for recruiting target proteins, ensuring its continued dominance in the medicinal chemistry toolkit[11].

References

-

[5] Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC. nih.gov. Available at:

-

[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov. Available at:

-

[2] Discovery and synthesis of novel indazole derivatives. benchchem.com. Available at:

-

[7] PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC. nih.gov. Available at:

-

[6] Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. biotech-asia.org. Available at:

-

[8] Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry. acs.org. Available at:

-

[3] Indazoles in Drug Discovery. pharmablock.com. Available at:

-

[4] Indazole From Natural Resources And Biological Activity. pnrjournal.com. Available at:

-

[9] Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. mdpi.com. Available at:

-

[10] Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. portico.org. Available at:

-

[11] 1H-indazole-6-carbaldehyde | 669050-69-5. benchchem.com. Available at:

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Portico [access.portico.org]

- 11. 1H-indazole-6-carbaldehyde | 669050-69-5 | Benchchem [benchchem.com]

The Strategic Role of Bromo-indazoles in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Among its many derivatives, bromo-indazoles represent a particularly strategic class of intermediates and building blocks. The bromine atom, a versatile chemical handle, unlocks a vast chemical space for the development of novel therapeutics through a variety of synthetic transformations.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of bromo-indazoles in drug discovery. We will delve into the structure-activity relationships of bromo-indazole derivatives, their role in targeting key signaling pathways, and provide detailed experimental protocols for their synthesis and evaluation, with a focus on their application in the development of kinase inhibitors and other targeted therapies.

The Bromo-indazole Core: A Versatile Scaffold for Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] Their structural similarity to purines allows them to effectively mimic the adenine region of ATP, making them ideal candidates for targeting the ATP-binding sites of kinases.[2] The introduction of a bromine atom onto the indazole ring significantly enhances its utility in medicinal chemistry. The position of the bromine atom (e.g., at the 3, 5, 6, or 7-position) not only influences the molecule's physicochemical properties but also dictates the regioselectivity of subsequent chemical modifications.

The bromine atom serves as a key functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][3] These reactions allow for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[2][3]

Synthesis of Positional Isomers of Bromo-indazole

The synthetic route to a specific bromo-indazole isomer is critical for its application in drug development. The choice of starting materials and reaction conditions determines the final position of the bromine atom. Below are detailed protocols for the synthesis of key bromo-indazole isomers.

Synthesis of 3-Bromo-indazoles

3-Bromo-indazoles are valuable precursors, often utilized in cross-coupling reactions to introduce diversity at the 3-position. A common approach involves the direct bromination of a substituted indazole.

Experimental Protocol: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole

-

Dissolution: Dissolve 6-(trifluoromethyl)-1H-indazole in a suitable solvent, such as acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-6-(trifluoromethyl)-1H-indazole.

Synthesis of 5-Bromo-indazoles

5-Bromo-indazoles are versatile intermediates, with the bromine at the 5-position providing a convenient handle for modification.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

-

Suspension and Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask. Heat the suspension to 120 °C with stirring until a clear solution is formed.[2][4]

-

Cooling and Bromine Addition: Cool the solution to 90 °C.[2][4] Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture.[2][4]

-

Reaction: Maintain the reaction mixture at 90 °C for 16 hours.[2]

-

Work-up: After the reaction is complete, cool the solution to room temperature and pour it into ice water, stirring for 15 minutes.[2][4]

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid.[2][4]

Synthetic Workflow for 5-Bromo-1H-indazole-3-carboxylic acid

Caption: Workflow for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.

Synthesis of 6-Bromo-indazoles

6-Bromo-1H-indazole is a key starting material for several approved drugs and clinical candidates.

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]

-

Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[1]

-

Work-up and Hydrolysis: Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[1]

Synthesis of 7-Bromo-indazoles

7-Bromo-indazoles are important intermediates, for instance, in the synthesis of molecules targeting neurological disorders.[5]

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole from 7-aminoindazole

-

Diazotization: Dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL), dilute with water (8.5 mL), and cool to -10 °C. Separately, dissolve sodium nitrite (755 mg, 10.9 mmol) in water (11.5 mL), cool, and slowly add it to the indazole solution. Subsequently, add solid sodium nitrite (1.14 g, 16.5 mmol) in portions. Stir the reaction at -5°C for 15 minutes.

-

Sandmeyer Reaction: Add a cooled solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) dropwise over 15 minutes.

-

Reaction and Work-up: Stir the mixture at room temperature for 2 hours. Neutralize the reaction with a saturated sodium bicarbonate solution, dilute with water, and filter.

-

Extraction and Purification: Wash the filter cake with ethyl acetate. Separate the filtrate layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to give 7-bromo-1H-indazole.

Physicochemical Properties and Their Impact on Drug Design

The introduction of a bromine atom significantly influences the physicochemical properties of the indazole core. Understanding these changes is crucial for rational drug design.

| Property | Influence of Bromine Substitution | Reference |

| Lipophilicity (logP) | Increases lipophilicity, which can enhance membrane permeability and oral absorption, but may also increase metabolic liability and off-target toxicity. | |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of bromine can slightly alter the pKa of the indazole nitrogen atoms, affecting ionization at physiological pH and receptor binding. | |

| Metabolic Stability | The C-Br bond can be a site for metabolic cleavage. However, strategic placement of bromine can also block metabolically labile positions, thereby improving the pharmacokinetic profile of a drug candidate. | |

| Molecular Conformation | The size of the bromine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target protein. |

Structure-Activity Relationships (SAR) of Bromo-indazole Derivatives

The bromine atom on the indazole ring serves as a versatile anchor point for exploring SAR. By systematically modifying the substituents attached via the bromine, medicinal chemists can fine-tune the biological activity of the compounds.

A key application of bromo-indazoles is in the development of kinase inhibitors. The indazole core often acts as a hinge-binding motif, while the substituents introduced at the position of the bromine atom can interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.[1]

Table of Bromo-indazole Derivatives and their Biological Activities

| Compound ID | Bromo-indazole Core | R1 (at C6) | R2 (at C3) | Target Cell Line | IC50 (µM) | Reference |

| Analog 1 | 3-Bromo-1H-indazole | H | -Br | 4T1 (Breast Cancer) | > 10 | [1] |

| Analog 3 | 1H-indazole | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | 0.23 | [1] |

| Compound 2f | 6-Bromo-1H-indazole derivative | - | - | Multiple cancer cell lines | 0.23–1.15 | [6][7] |

| Compound 6o | 1H-indazole-3-amine derivative | - | - | K562 (Leukemia) | 5.15 | [8] |

| Compound K07 | N-(1H-indazol-6-yl)benzenesulfonamide | - | - | PLK4 (kinase assay) | 0.0236 | [9] |

Key SAR Insights:

-

The Role of the Bromo Group: The bromine atom itself is often a placeholder for further functionalization. In many cases, the parent bromo-indazole shows weak activity, but its derivatives, where the bromine has been replaced, exhibit high potency.[1]

-

Substituents at C6: The introduction of bulky and flexible groups at the C6 position, often via Suzuki coupling with a 6-bromo-indazole precursor, can lead to potent anticancer activity.[6][7]

-

Substituents at C3: Modification at the C3 position, starting from a 3-bromo-indazole, is a common strategy. The nature of the substituent at this position is critical for kinase inhibitory activity.[1]

-

Positional Isomerism: The biological activity is highly dependent on the position of the bromine atom and the subsequent modifications. For instance, derivatives of 6-bromo-indazole have shown significant promise as anticancer agents.[10]

Logical Flow of SAR for Bromo-indazole Analogs

Caption: Logical flow for the structure-activity relationship (SAR) analysis of bromo-indazole analogs.

Targeting Key Cellular Signaling Pathways

Many bromo-indazole derivatives exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bromo-indazole-based compounds have been developed as potent inhibitors of various kinases within this pathway, such as RAF, MEK, and ERK.

Inhibition of the MAPK/ERK Signaling Pathway

Caption: Bromo-indazole analogs can inhibit key kinases like RAF and MEK in the MAPK/ERK signaling pathway.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Indazole derivatives have been shown to inhibit key components of this pathway, including PI3K and Akt.[11]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 2-Bromo-1-(1H-indazol-6-yl)ethanone, a Key Intermediate for Covalent Inhibitor Development

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust, two-step synthetic route to 2-bromo-1-(1H-indazol-6-yl)ethanone, a highly valuable building block in contemporary drug discovery. The α-bromo ketone moiety serves as a reactive "warhead" for the design of targeted covalent inhibitors, which can offer significant advantages in potency and duration of action by forming a permanent bond with a target protein.[1] Starting from the commercially available 6-bromo-1H-indazole, this protocol first describes a palladium-catalyzed cross-coupling reaction to install the acetyl group, followed by a selective acid-catalyzed α-bromination. This guide provides not only step-by-step protocols but also the underlying mechanistic principles, safety considerations, and visual workflows to ensure successful and safe execution by researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of α-Bromo Ketones in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its ability to engage in key hydrogen bonding interactions and serve as a versatile template for molecular elaboration makes it a focal point of many drug design programs. The target molecule, 2-bromo-1-(1H-indazol-6-yl)ethanone, combines this important heterocycle with an α-bromo ketone functional group. This group is a potent electrophile, rendering the molecule an ideal precursor for synthesizing covalent inhibitors.[1] These inhibitors can achieve durable and potent target engagement by forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme.[1]

This application note outlines a reliable synthetic pathway that begins with 6-bromo-1H-indazole, a readily accessible starting material.[3][4] The synthesis is structured in two key stages:

-

Installation of the Acetyl Moiety: Conversion of the aryl bromide at the C6 position to an acetyl group via a palladium-catalyzed cross-coupling reaction.

-

α-Bromination: Selective bromination of the methyl group of the acetyl intermediate to yield the final product.

This modular approach allows for high yields and purity, providing a dependable source of this critical intermediate for research and development.

Overall Synthetic Workflow

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-(1H-Indazol-6-yl)ethanone via Stille Coupling

The conversion of an aryl bromide to an aryl methyl ketone is a cornerstone transformation in organic synthesis. While methods like Friedel-Crafts acylation are common, they can suffer from poor regioselectivity with heterocyclic substrates like indazole. A more controlled and reliable method is the palladium-catalyzed Stille cross-coupling reaction. In this protocol, 6-bromo-1H-indazole is coupled with tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is a stable intermediate that is readily hydrolyzed under acidic conditions to reveal the desired ketone.

Experimental Protocol 1: Stille Coupling and Hydrolysis

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 6-Bromo-1H-indazole | >98% | Sigma-Aldrich |

| Tributyl(1-ethoxyvinyl)tin | 97% | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |

| Toluene | Anhydrous, >99.8% | Acros Organics |

| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Saturated Sodium Chloride Solution | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | Laboratory Grade | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-bromo-1H-indazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and anhydrous toluene (approx. 10 mL per 1 g of starting material).

-

Degassing: Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cooling and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add 2 M aqueous HCl (equal volume to the toluene used) and stir vigorously for 1 hour at room temperature. The acidic conditions hydrolyze the enol ether intermediate to the ketone.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(1H-indazol-6-yl)ethanone as a solid.

Part 2: α-Bromination of 1-(1H-Indazol-6-yl)ethanone

The final step is the selective bromination at the α-carbon of the acetyl group. This reaction is most commonly performed under acidic conditions.[5] The acid serves to catalyze the formation of the enol tautomer of the ketone, which is the active nucleophile in the reaction.[6] This enol then attacks molecular bromine to yield the α-bromo ketone product.[1][6] Using a solution of hydrogen bromide in acetic acid provides both the acidic catalyst and a suitable solvent system.[7]

Mechanism of Acid-Catalyzed α-Bromination

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol 2: Synthesis of 2-Bromo-1-(1H-indazol-6-yl)ethanone

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 1-(1H-Indazol-6-yl)ethanone | From Step 1 | - |

| Hydrogen Bromide in Acetic Acid | 33 wt. % solution | Sigma-Aldrich |

| Bromine (Br₂) | >99.5% | Acros Organics |

| Diethyl Ether | ACS Grade | VWR |

| Ethanol | Reagent Grade | Fisher Scientific |

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(1H-indazol-6-yl)ethanone (1.0 eq) in a 33% solution of HBr in acetic acid (approx. 15 mL per 1 g of ketone).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Add a solution of bromine (1.05 eq) in a small amount of acetic acid dropwise to the cooled solution over 30 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold diethyl ether with vigorous stirring. The product hydrobromide salt will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold diethyl ether to remove residual acetic acid and unreacted bromine.

-

Drying: Air-dry the solid for several hours to afford 2-bromo-1-(1H-indazol-6-yl)ethanone, typically as its hydrobromide salt. The product can be used in this form or neutralized if the free base is required.

Safety and Handling Precautions

This synthesis involves several hazardous materials that require strict safety protocols.

-

Hydrogen Bromide (HBr): HBr is a toxic and highly corrosive gas, and its solution in acetic acid is also corrosive and causes severe skin burns and eye damage.[8][9] Always handle this reagent in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11] Ensure that a safety shower and eyewash station are readily accessible.[10]

-

Bromine (Br₂): Bromine is a highly toxic, volatile, and corrosive liquid. Inhalation can cause severe respiratory damage, and contact with skin or eyes can cause severe burns.[12] All manipulations involving bromine must be conducted in a chemical fume hood. Use the same level of PPE as for HBr. In case of a spill, have a bromine neutralization solution (e.g., aqueous sodium thiosulfate) readily available.

-

Organotin Reagents: Tributyltin compounds are toxic and should be handled with care to avoid ingestion or skin contact. All waste containing tin byproducts must be disposed of according to institutional hazardous waste guidelines.

-

Palladium Catalysts: While generally less hazardous, palladium catalysts can be flammable and should be handled with care.

References

- BenchChem. (2025).

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

- National Institutes of Health (NIH). (n.d.).

- Chemistry LibreTexts. (2025, March 9). 22.

- Organic Chemistry Portal. (n.d.).

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- Holston Gases. (2016).

- Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.

- Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr)

- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.

- Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- MedchemExpress. (n.d.). 6-Bromo-1H-indazole | Biochemical Reagent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 9. holstongases.com [holstongases.com]

- 10. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]

- 11. windiachemical.com [windiachemical.com]

- 12. indianchemicalcouncil.com [indianchemicalcouncil.com]

Application Note: Regioselective Friedel-Crafts C3-Acylation of 6-Bromo-1H-indazole

Introduction & Mechanistic Insights

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced chemical probes, such as PIKfyve inhibitors . Functionalization of the indazole core, particularly at the C3 position, is a critical step in generating diverse analog libraries.

However, the Friedel-Crafts acylation of unprotected indazoles presents a significant regioselectivity challenge. The indazole core possesses multiple nucleophilic sites, with the N1 and N2 nitrogens being kinetically favored for electrophilic attack . To circumvent N-acylation and direct the acetyl group to the C3 carbon, this protocol leverages thermodynamic control via strong Lewis acid catalysis .

The Causality of Experimental Choices

-

Lewis Acid Stoichiometry (3.0 Equivalents): Unlike standard Friedel-Crafts acylations that require only catalytic or 1.1 equivalents of a Lewis acid, indazoles require a significant excess of Aluminum Chloride ( AlCl3 ). The first equivalent of AlCl3 forms a Lewis acid-base adduct with the basic indazole nitrogens. This complexation serves a dual purpose: it temporarily "protects" the nitrogens from irreversible N-acylation and modulates the electronic distribution of the ring. Subsequent equivalents are required to activate the acylating agent (Acetyl Chloride) into a highly reactive acylium ion .

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is selected because it is a non-coordinating solvent. Coordinating solvents like THF or diethyl ether would immediately quench the AlCl3 , destroying its Lewis acidic character and halting the reaction.

-

Temperature Gradient (0 °C to Room Temperature): The initial complexation and acylium ion generation are highly exothermic. Performing these steps at 0 °C prevents substrate degradation and uncontrolled side reactions. Warming the reaction to room temperature provides the necessary activation energy to drive the thermodynamically favored C-C bond formation at the C3 position.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected metrics for a standard 10 mmol scale synthesis of 1-(6-bromo-1H-indazol-3-yl)ethanone.

| Parameter | Value / Reagent | Rationale & Causality |

| Substrate | 6-Bromo-1H-indazole (1.0 eq, 10 mmol) | Limiting reagent; must be strictly anhydrous. |

| Acylating Agent | Acetyl Chloride (1.5 eq, 15 mmol) | Slight excess ensures complete conversion without promoting di-acylation. |

| Lewis Acid | Aluminum Chloride ( AlCl3 ) (3.0 eq, 30 mmol) | 1 eq for N-complexation, 1 eq for acylium generation, 1 eq kinetic excess. |

| Solvent | Anhydrous DCM (0.2 M, 50 mL) | Non-coordinating; maintains the electrophilicity of the acylium ion. |

| Temperature | 0 °C → 25 °C (RT) | Controls exothermicity during addition; drives thermodynamic C3-acylation. |

| Reaction Time | 4 to 16 hours | Substrate-dependent; requires continuous monitoring for complete conversion. |

| Expected Yield | 65% – 80% | Losses typically occur during aqueous workup or separation of minor N-isomers. |

Experimental Workflow

Caption: Workflow for the Friedel-Crafts C3-acylation of 6-bromo-1H-indazole.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each critical phase includes specific observable metrics to confirm the reaction is proceeding as intended.

Phase 1: Setup and Complexation

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

-

Dissolution: Add 6-bromo-1H-indazole (1.97 g, 10.0 mmol) to the flask. Inject 50 mL of anhydrous DCM via syringe. Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Lewis Acid Addition: Quickly add anhydrous AlCl3 (4.00 g, 30.0 mmol) in three equal portions over 15 minutes to control the exotherm.

-

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, yellow/orange slurry. This visual change validates successful Lewis acid-base complexation.

-

Phase 2: Acylation

-

Acylating Agent Addition: Using a syringe pump or addition funnel, add Acetyl Chloride (1.07 mL, 1.18 g, 15.0 mmol) dropwise over 20 minutes, maintaining the internal temperature near 0 °C.

-

Thermodynamic Shift: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (25 °C) and stir for 4 to 16 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material ( Rf≈0.6 ) should disappear, replaced by a new, more polar, UV-active spot ( Rf≈0.3 ) corresponding to the C3-acylated product. LC-MS can also be used to confirm the desired mass [M+H]+≈239.0/241.0 (bromine isotope pattern).

-

Phase 3: Quenching and Workup

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of 1M HCl. Caution: This step is highly exothermic and will release HCl gas; perform strictly inside a fume hood.

-

Self-Validation Checkpoint: The thick slurry will break apart, and the aluminum salts will dissolve into the aqueous layer, leaving a clear biphasic system. If a white emulsion persists, add more 1M HCl until the layers clarify.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×30 mL ).

-

Washing: Combine the organic extracts and wash with saturated aqueous NaHCO3 (50 mL) followed by brine (50 mL).

-

Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 10% Ethyl Acetate in Hexanes and increasing to 40% Ethyl Acetate.

-

Isolation: Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to afford 1-(6-bromo-1H-indazol-3-yl)ethanone as a solid.

Troubleshooting & Optimization